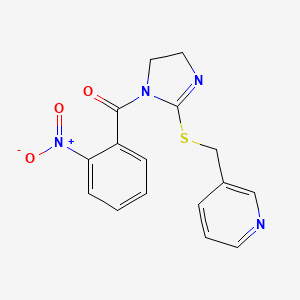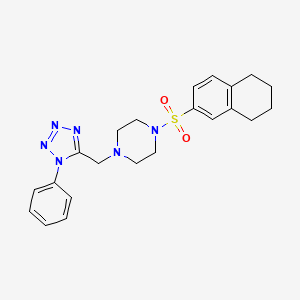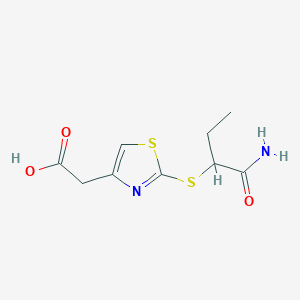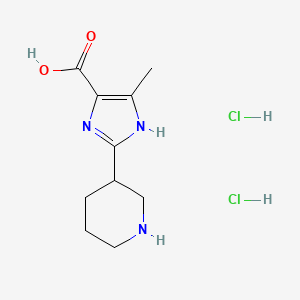![molecular formula C24H23N3O3S2 B2382452 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-83-6](/img/structure/B2382452.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The dihydroquinoline could potentially be synthesized via a Skraup-Doebner-Von Miller quinoline synthesis or Friedländer synthesis . The thienopyrimidinone ring might be formed through a reaction similar to the Biginelli reaction .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Characterization
A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) discusses the acetylation of amino-morpholinyl-tetrahydrothienoisoquinoline to yield tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. These compounds underwent further reactions to afford substituted pyrimidinone compounds, which were then used as precursors for synthesizing a variety of heterocyclic rings. The new compounds were characterized by spectral analyses, including FT IR, 1H NMR, 13C NMR, and mass spectroscopy, setting a foundation for future pharmacological investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Charge Transfer Materials
A. Irfan (2014) explored the design of 4,6-di(thiophen-2-yl)pyrimidine derivatives to enhance intra-molecular charge transfer for efficient electronic and photophysical properties. By employing density functional theory and time-dependent density functional theory, the study aimed to reduce the HOMO–LUMO energy gap, potentially offering new materials for electronic applications. The derivatives showed promising charge transfer properties, suggesting their utility in electronic devices (A. Irfan, 2014).
Antioxidants for Lubricating Grease
Modather F. Hussein, M. Ismail, and R. El-Adly (2016) synthesized and characterized quinolinone derivatives for their antioxidant efficiency in lubricating greases. The study assessed the compounds' ability to inhibit oxidation, revealing that some derivatives significantly reduced the total acid number and oxygen pressure drop, indicating their potential as antioxidants in industrial applications (Modather F. Hussein, M. Ismail, R. El-Adly, 2016).
Antimicrobial and Antifungal Agents
N. Desai et al. (2013) developed novel C-5 and N-3 substituted 2-(2-hydroxyphenylimino)thiazolidin-4-one derivatives and evaluated their broad-spectrum antimicrobial activity. The study demonstrated that certain compounds exhibited very good antibacterial and antifungal activities, suggesting their potential development into new antimicrobial agents (N. Desai et al., 2013).
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-30-18-9-4-8-17(14-18)27-23(29)22-19(11-13-31-22)25-24(27)32-15-21(28)26-12-5-7-16-6-2-3-10-20(16)26/h2-4,6,8-10,14H,5,7,11-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRJQDCYRLPXHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide](/img/structure/B2382371.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2382372.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382377.png)
![(11Z)-11-[(3-acetylphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2382378.png)
![2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one](/img/structure/B2382379.png)
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-ethyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2382380.png)
![2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2382381.png)




